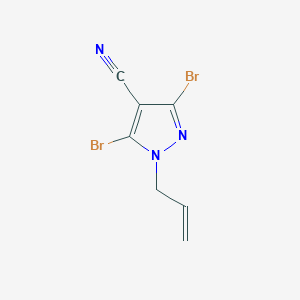![molecular formula C21H19N3O2 B12941386 5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine CAS No. 146041-66-9](/img/structure/B12941386.png)
5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,5-a]pyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,5-a]pyridine ring would yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,5-a]pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-3-yl)imidazo[1,5-a]pyridine
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-4-yl)imidazo[1,5-a]pyridine
Uniqueness
The unique positioning of the pyridin-2-yl group in 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to its isomers. This structural variation can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Eigenschaften
CAS-Nummer |
146041-66-9 |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-9-15(13-20(19)26-2)12-16-6-5-8-18-21(23-14-24(16)18)17-7-3-4-11-22-17/h3-11,13-14H,12H2,1-2H3 |
InChI-Schlüssel |
GWNRUXVVIGKJKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC3=C(N=CN32)C4=CC=CC=N4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)


![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

